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Compound of Interest

Compound Name: H-D-Chg-OH.HCl

Cat. No.: B556054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for D-

Cyclohexylglycine hydrochloride, a crucial building block in pharmaceutical development. Due

to the limited availability of public spectroscopic data for the hydrochloride salt, this document

presents the available experimental data for D-Cyclohexylglycine and outlines detailed,

adaptable protocols for acquiring the corresponding spectra for its hydrochloride form.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for D-

Cyclohexylglycine. It is important to note that this data pertains to the free amino acid, and

slight variations in chemical shifts and spectral features are expected for the hydrochloride salt

due to the protonation of the amine group.

Table 1: Nuclear Magnetic Resonance (NMR) Data of D-
Cyclohexylglycine
¹H NMR (Proton NMR)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available - - -
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¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

Data not available -

Note: Experimental ¹H and ¹³C NMR data for D-Cyclohexylglycine hydrochloride are not readily

available in public databases. The data for related, more complex structures show signals for

the cyclohexyl ring protons between approximately 1.0-2.0 ppm and the alpha-proton around

3.5-4.0 ppm. For the hydrochloride salt in D₂O, the α-proton signal is expected to be a doublet

in the range of 3.8-4.2 ppm.

Table 2: Infrared (IR) Spectroscopy Data of D-
Cyclohexylglycine

Wavenumber (cm⁻¹) Intensity Assignment

~3400-2800 Broad

O-H stretch (carboxylic acid),

N-H stretch (amine), C-H

stretch

~2930, ~2850 Strong C-H stretch (cyclohexyl)

~1650-1580 Strong N-H bend (amine)

~1600-1550 Strong C=O stretch (carboxylate)

~1450 Medium C-H bend (cyclohexyl)

Note: This data is typical for amino acids. For the hydrochloride salt, the N-H stretching region

may show broader absorption at lower frequencies due to the formation of the ammonium salt.

The C=O stretch of the carboxylic acid will be prominent, typically around 1700-1730 cm⁻¹.

Table 3: Mass Spectrometry (MS) Data of D-
Cyclohexylglycine
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m/z Relative Intensity Assignment

158.1176 - [M+H]⁺ (Protonated Molecule)

112 - [M+H - COOH - H]⁺

95.1 - [Cyclohexyl]⁺

Note: This MS-MS data was obtained for the protonated molecule of D-Cyclohexylglycine. The

fragmentation pattern of the hydrochloride salt under ESI-MS is expected to be very similar,

primarily showing the protonated molecular ion.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of D-Cyclohexylglycine

hydrochloride, based on standard practices for amino acid hydrochlorides.

¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure

of D-Cyclohexylglycine hydrochloride.

Materials:

D-Cyclohexylglycine hydrochloride

Deuterium oxide (D₂O)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of D-Cyclohexylglycine hydrochloride.

Dissolve the sample in approximately 0.6-0.7 mL of D₂O directly in a clean, dry NMR tube.
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Gently vortex the tube to ensure complete dissolution.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the D₂O.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Apply a solvent suppression technique if the residual HDO signal is significant.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

Integrate the peaks in the ¹H NMR spectrum.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy
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Objective: To obtain the infrared spectrum of solid D-Cyclohexylglycine hydrochloride to identify

its functional groups.[1]

Materials:

D-Cyclohexylglycine hydrochloride

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

Spatula

Isopropanol or ethanol for cleaning

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol

or ethanol and allowing it to dry completely.

Record a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Analysis:

Place a small amount (a few milligrams) of solid D-Cyclohexylglycine hydrochloride

powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the ATR's pressure clamp to ensure good contact between the

sample and the crystal.

Record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4

cm⁻¹.

Data Processing and Cleaning:

The software will automatically perform the background subtraction.
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Process the spectrum as needed (e.g., baseline correction).

After analysis, clean the ATR crystal thoroughly with a solvent-dampened tissue.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the accurate mass of the protonated molecule of D-Cyclohexylglycine

hydrochloride and study its fragmentation pattern.

Materials:

D-Cyclohexylglycine hydrochloride

HPLC-grade methanol or acetonitrile

HPLC-grade water

Formic acid (optional, for enhancing protonation)

Mass spectrometer with an ESI source

Procedure:

Sample Preparation:

Prepare a stock solution of D-Cyclohexylglycine hydrochloride in a suitable solvent (e.g., 1

mg/mL in water/methanol).

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a

mixture of water and methanol or acetonitrile. A common mobile phase composition for

direct infusion is 50:50 water:methanol with 0.1% formic acid.

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration solution.

Set up the ESI source in positive ion mode.
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Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates

for optimal signal intensity.

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump

at a low flow rate (e.g., 5-10 µL/min).

Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 50-500).

For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the

precursor ion and acquire product ion spectra at various collision energies.

Data Analysis:

Analyze the full scan spectrum to identify the protonated molecular ion and determine its

accurate mass.

Interpret the MS/MS spectrum to identify characteristic fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound such as D-Cyclohexylglycine hydrochloride.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Final Characterization

D-Cyclohexylglycine HCl

Dissolution in appropriate solvent
(e.g., D2O for NMR, Methanol/Water for MS)

FTIR Spectroscopy
(ATR)

Solid Sample

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(ESI-MS, MS/MS)

Process NMR Data
(FT, Phasing, Calibration)

Process IR Data
(Background Subtraction)

Process MS Data
(Mass Determination, Fragmentation Analysis)

Structural Elucidation and Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of D-Cyclohexylglycine HCl.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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